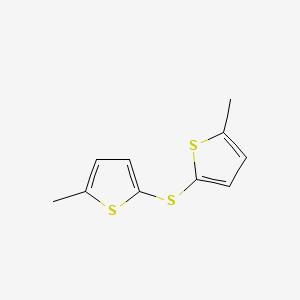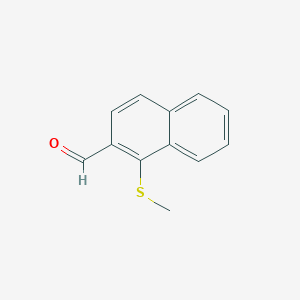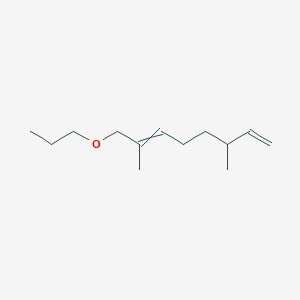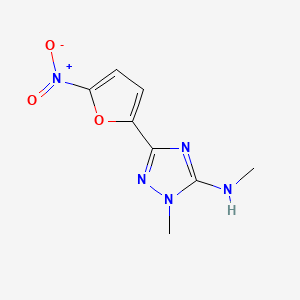
5,5-Diphenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diphenylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring with two phenyl groups attached at the 5-position. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base such as t-BuOK. This reaction leads to the formation of 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones . Another method includes the acid- and base-catalyzed isomerization of 5,5-dimethyl-3-phenyl-1-pyrroline 1-oxide to pyrrolidin-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: 5,5-Diphenylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,5-diphenylpyrrole with potassium dichromate results in the formation of dimeric and trimeric products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium dichromate and bases such as t-BuOK. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrroles and pyrrolidinones, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
5,5-Diphenylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of bioactive molecules. In biology and medicine, it is used in the development of drugs with antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . Additionally, it finds applications in the synthesis of alkaloids and unusual β-amino acids .
Mechanism of Action
The mechanism of action of 5,5-Diphenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5,5-Diphenylpyrrolidin-2-one include other pyrrolidinones and pyrrolones, such as pyrrolidin-2-one, pyrrolidin-2,5-diones, and pyrrolizines .
Uniqueness: What sets this compound apart from other similar compounds is its unique substitution pattern with two phenyl groups at the 5-position. This structural feature contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
40052-79-7 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5,5-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C16H15NO/c18-15-11-12-16(17-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
InChI Key |
IGMOGKVUFNJEOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



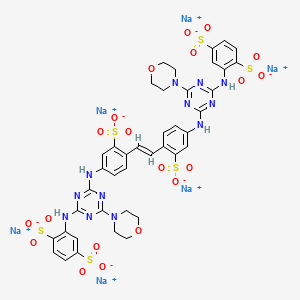
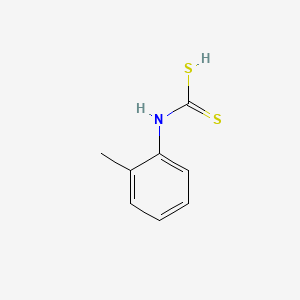
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)
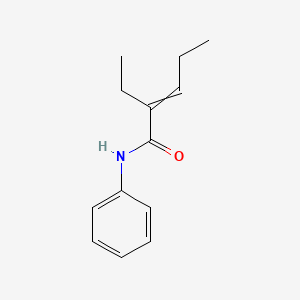
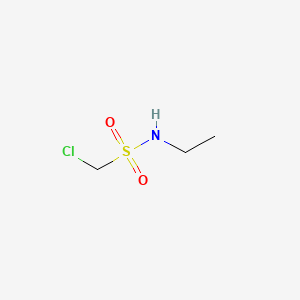
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)
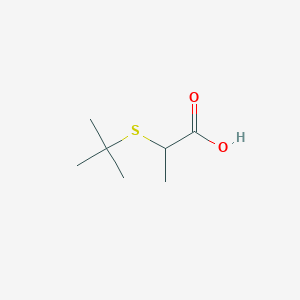
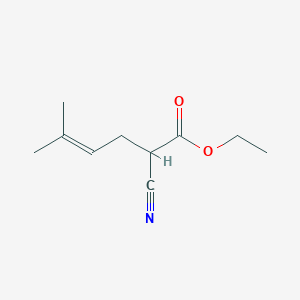
![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
